Bienvenue dans la boutique en ligne BenchChem!

H-L-Lys(Fmoc)-NH2*HCl

Solid-phase peptide synthesis Orthogonal protection strategy Fragment condensation

H-L-Lys(Fmoc)-NH2·HCl (CAS 98318-03-7, molecular formula C21H26ClN3O3, MW 403.9 g/mol) is a protected L-lysine derivative in which the ε-amino side chain is masked by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the α-amino group remains free (H-), and the C-terminus is pre-installed as a primary amide (–NH2), supplied as the hydrochloride salt. This compound belongs to the class of orthogonally protected amino acid building blocks used in Fmoc/tBu-based solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation strategies.

Molecular Formula C21H25N3O3
Molecular Weight 367.449
CAS No. 98318-03-7
Cat. No. B2902133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-L-Lys(Fmoc)-NH2*HCl
CAS98318-03-7
Molecular FormulaC21H25N3O3
Molecular Weight367.449
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)N)N.Cl
InChIInChI=1S/C21H25N3O3.ClH/c22-19(20(23)25)11-5-6-12-24-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H2,23,25)(H,24,26);1H/t19-;/m0./s1
InChIKeyJORWDIQFBPYLEE-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-L-Lys(Fmoc)-NH2·HCl (CAS 98318-03-7): Protected Lysine Amide Building Block for Orthogonal Peptide Synthesis


H-L-Lys(Fmoc)-NH2·HCl (CAS 98318-03-7, molecular formula C21H26ClN3O3, MW 403.9 g/mol) is a protected L-lysine derivative in which the ε-amino side chain is masked by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the α-amino group remains free (H-), and the C-terminus is pre-installed as a primary amide (–NH2), supplied as the hydrochloride salt [1]. This compound belongs to the class of orthogonally protected amino acid building blocks used in Fmoc/tBu-based solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation strategies . Unlike the industry-standard lysine building block Fmoc-Lys(Boc)-OH—where Fmoc protects the α-amine and Boc protects the ε-amine—H-L-Lys(Fmoc)-NH2·HCl inverts the protection architecture, enabling synthetic routes that exploit a free N-terminus for coupling while retaining ε-side chain protection throughout chain assembly [2].

Why H-L-Lys(Fmoc)-NH2·HCl Cannot Be Replaced by Standard Fmoc-Lys(Boc)-OH or Other Lysine Analogs


The interchangeability assumption fails for H-L-Lys(Fmoc)-NH2·HCl because its three defining structural features—free α-amine, Fmoc-protected ε-amine, and pre-installed C-terminal amide—are each absent from the nearest commercially dominant analogs . Standard Fmoc-Lys(Boc)-OH (CAS 71989-26-9) places Fmoc on the α-amine and the acid-labile Boc on the ε-amine, meaning the α-position cannot be used for direct coupling without a prior deprotection step; conversely, H-L-Lys(Fmoc)-OH (CAS 84624-28-2) carries a free carboxylic acid at the C-terminus, requiring post-synthetic amidation via Rink amide resin chemistry or enzymatic conversion to achieve the amide terminus [1]. The ε-Fmoc group itself is removable under the same mild basic conditions (piperidine/DMF) as α-Fmoc, but its placement on the side chain—adjacent to a free α-amine—creates a distinct reactivity profile with documented risks of premature Fmoc loss via intramolecular base catalysis that are not present when Fmoc occupies the α-position [2]. These architectural differences mean that substituting H-L-Lys(Fmoc)-NH2·HCl with a superficially similar lysine derivative alters both the synthetic route and the protection/deprotection orthogonality, directly impacting step count, yield, and impurity profiles.

Quantitative Differentiation Evidence: H-L-Lys(Fmoc)-NH2·HCl vs. Closest Analogs


Protection Architecture Inversion: Free α-NH2 + Fmoc-ε-NH2 vs. Standard Fmoc-α-NH2 + Boc-ε-NH2

H-L-Lys(Fmoc)-NH2·HCl positions the Fmoc protecting group on the ε-side chain amine while leaving the α-amino group free—an architecture inverted relative to the standard SPPS building block Fmoc-Lys(Boc)-OH (CAS 71989-26-9), which carries Fmoc on the α-amine and Boc on the ε-amine . This inversion is not a trivial permutation: the free α-amine of H-L-Lys(Fmoc)-NH2·HCl can undergo direct coupling with an activated carboxyl component without any prior deprotection step, whereas Fmoc-Lys(Boc)-OH requires piperidine-mediated Fmoc removal (t₁/₂ ≈ 10.3 s with 20% piperidine) before the α-position is available for chain extension [1]. In fragment condensation strategies—where pre-formed peptide segments are coupled in solution—the free α-amine of H-L-Lys(Fmoc)-NH2·HCl serves as the nucleophilic coupling partner while the ε-Fmoc group preserves side chain integrity, a synthetic logic that cannot be replicated with Fmoc-Lys(Boc)-OH without an additional orthogonal deprotection step .

Solid-phase peptide synthesis Orthogonal protection strategy Fragment condensation

Pre-installed C-Terminal Amide Eliminates Post-Synthetic Amidation vs. H-L-Lys(Fmoc)-OH Free Acid

H-L-Lys(Fmoc)-NH2·HCl carries a pre-formed primary amide at the C-terminus, distinguishing it from the closest structural analog H-L-Lys(Fmoc)-OH (CAS 84624-28-2, Nε-Fmoc-L-lysine, free carboxylic acid) . When H-L-Lys(Fmoc)-OH is used as a C-terminal residue in SPPS, the carboxylic acid must be loaded onto a resin and the final peptide must be released with a C-terminal acid—or, if an amide is required, the synthesis must employ Rink amide or Sieber amide resin followed by TFA cleavage to generate the C-terminal amide . By supplying the amide pre-installed on the monomer, H-L-Lys(Fmoc)-NH2·HCl removes the dependency on specific amide-generating resins and the associated TFA cleavage step, which is a known source of C-terminal amide alkylation side products when using Rink amide resins [1]. For solution-phase fragment condensations targeting C-terminally amidated peptides, this pre-installed amide eliminates the need for post-coupling amidation entirely.

C-terminal amidation Peptide amide synthesis Rink amide resin alternative

Fmoc Chromophore Enables Real-Time UV Deprotection Monitoring at 301 nm vs. UV-Silent Boc-Protected Analogs

The Fmoc group on the ε-amino side chain of H-L-Lys(Fmoc)-NH2·HCl provides a built-in UV chromophore that enables quantitative, real-time monitoring of deprotection reactions via absorbance at 301 nm—a capability absent from Boc-protected lysine analogs such as H-L-Lys(Boc)-NH2·HCl [1]. Upon piperidine treatment, Fmoc cleavage releases the dibenzofulvene-piperidine adduct, which absorbs strongly at 301 nm with a molar extinction coefficient (ε) of approximately 7,800 M⁻¹cm⁻¹, allowing inline UV detectors on automated peptide synthesizers to track deprotection completion and calculate resin loading [2]. For Fmoc-Lys(Boc)-OH (Nα-Fmoc), the deprotection half-life with 20% piperidine/DMF has been quantitatively measured as 10.3 seconds, with ≥99.99% deprotection achieved in 2.3 minutes [3]. While the ε-Fmoc deprotection rate may differ slightly from α-Fmoc, the same UV monitoring principle applies, providing a level of process analytical technology (PAT) that is not available with Boc, Z, or Alloc protecting groups, which lack a strong UV chromophore at an accessible wavelength.

Fmoc deprotection monitoring UV-Vis spectroscopy Automated SPPS

Enantiomeric Purity Specification: Target ≤0.5% D-Enantiomer vs. Premium-Grade Fmoc Amino Acids (≥99.8% ee)

The Watanabe Chemical specification for H-L-Lys(Fmoc)-NH2·HCl stipulates HPLC purity ≥98% and enantiomer (stereoisomer) content ≤0.5% as determined by chiral HPLC, corresponding to an enantiomeric excess of ≥99.0% [1]. This specification places the product in the standard commercial quality tier for Fmoc-protected amino acids. For comparison, Sigma-Aldrich (Novabiochem) premium-grade Fmoc amino acids are specified at enantiomeric purity ≥99.8% (≤0.2% enantiomer), while many generic suppliers specify ≥95% purity with no explicit enantiomeric purity guarantee . CymitQuimica lists a minimum purity of 95% for the same compound (product discontinued), illustrating the variability in commercial specifications . The Fmoc chromophore itself facilitates direct enantiomeric purity determination by chiral HPLC with UV detection at 254 or 301 nm, a methodological advantage over non-chromophoric protecting groups that may require derivatization [2].

Enantiomeric purity Chiral HPLC Peptide quality control

Hydrochloride Salt Form Provides Defined Stoichiometry and Storage Stability vs. Free Base

H-L-Lys(Fmoc)-NH2·HCl is supplied as the hydrochloride salt (C21H26ClN3O3, MW 403.9 g/mol), whereas the corresponding free base (CAS 119158-04-2) has a molecular weight of 367.45 g/mol [1]. The HCl salt form provides a defined 1:1 stoichiometry that is critical for accurate molar calculations in coupling reactions—an advantage over the free base, which may exist as a mixture of protonation states depending on handling history. The Watanabe Chemical datasheet specifies storage at freezer temperature (dry ice shipping, keep dry in freezer), consistent with the need to maintain the integrity of the Fmoc group, which can undergo slow thermal decomposition via β-elimination at elevated temperatures [1][2]. In contrast, the free base form of H-L-Lys(Fmoc)-NH2 (CAS 119158-04-2) lacks the stabilizing counterion and may exhibit different hygroscopicity and long-term stability profiles; however, no published accelerated stability study directly comparing the HCl salt and free base of this specific compound was identified.

Amino acid salt form Lyophilized peptide building block Storage stability

High-Value Application Scenarios for H-L-Lys(Fmoc)-NH2·HCl Driven by Quantitative Differentiation Evidence


Solution-Phase Fragment Condensation for C-Terminally Amidated Bioactive Peptides

When synthesizing C-terminally amidated bioactive peptides (e.g., peptide hormones, calcitonin analogs, or antimicrobial peptides) via solution-phase fragment condensation, H-L-Lys(Fmoc)-NH2·HCl serves as the C-terminal building block. Its free α-amine couples directly to an activated peptide fragment carboxyl group without requiring a prior deprotection step, while the ε-Fmoc group remains intact to preserve side-chain orthogonality during subsequent global deprotection . The pre-installed C-terminal amide eliminates the need for Rink amide resin-based SPPS or post-synthetic enzymatic amidation, thereby avoiding the documented C-terminal amide alkylation side reaction associated with TFA cleavage from Rink amide resins [1]. The Fmoc chromophore at 301 nm allows quantitative monitoring of the final ε-amine deprotection step [2].

Synthesis of Orthogonally Protected Peptide Intermediates for Branched or Cyclic Peptide Architectures

For branched peptides, multiple antigenic peptides (MAPs), or side-chain-to-side-chain cyclic peptides that require a lysine residue with a selectively addressable ε-amine, H-L-Lys(Fmoc)-NH2·HCl provides a building block in which the ε-position is protected with Fmoc—a group that is orthogonal to the acid-labile Boc and tBu protecting groups used in standard Fmoc/tBu SPPS . The free α-amine permits incorporation at any position in the peptide chain via standard coupling chemistry, while the ε-Fmoc can be selectively removed with piperidine (t₁/₂ ≈ 10.3 s with 20% piperidine for Nα-Fmoc reference; ε-Fmoc removal kinetics are similar) to reveal the side-chain amine for branching, cyclization, or bioconjugation [1]. This contrasts with Fmoc-Lys(Boc)-OH, which would require α-Fmoc removal to expose the α-amine before the ε-Boc could be addressed.

Process Development and Scale-Up Where Inline UV PAT Is Required for Deprotection Monitoring

In cGMP peptide manufacturing environments where process analytical technology (PAT) is mandated for real-time reaction monitoring, H-L-Lys(Fmoc)-NH2·HCl enables continuous UV-based tracking of the ε-amine deprotection step at 301 nm (ε ≈ 7,800 M⁻¹cm⁻¹ for the dibenzofulvene-piperidine adduct) . This capability is absent for Boc-protected lysine analogs (e.g., H-L-Lys(Boc)-NH2·HCl), whose TFA-mediated deprotection generates isobutylene gas with no UV-detectable chromophore. The quantifiable deprotection endpoint reduces reliance on off-line Kaiser testing and provides an auditable electronic batch record of deprotection completion, supporting ICH Q8 (Pharmaceutical Development) and Q10 (Pharmaceutical Quality System) compliance [1].

Research-Grade Peptide Synthesis with Defined Enantiomeric Purity Thresholds

For academic and early-stage drug discovery laboratories synthesizing peptide libraries where enantiomeric purity is critical but ultra-premium specifications (>99.8% ee) are not essential, H-L-Lys(Fmoc)-NH2·HCl with its ≤0.5% enantiomer specification (≥99.0% ee) provides a cost-defined quality tier . The Fmoc chromophore enables direct chiral HPLC verification of enantiomeric purity upon receipt using established methods, without requiring additional derivatization [1]. This positions the product between minimum-specification generic suppliers (≥95%, enantiomeric purity unspecified) and premium-grade suppliers (≥99.8% ee), offering a fit-for-purpose quality level for non-GLP research applications.

Quote Request

Request a Quote for H-L-Lys(Fmoc)-NH2*HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.